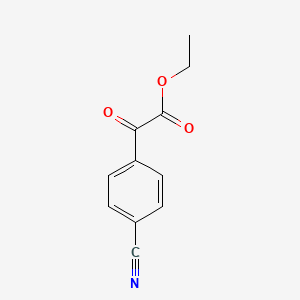

Ethyl 4-cyanobenzoylformate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-cyanophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-8(7-12)4-6-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBZXMQPYAYPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398942 | |

| Record name | Ethyl 4-cyanobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-31-8 | |

| Record name | Ethyl 4-cyanobenzoylformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to a Multifunctional Synthetic Intermediate

An In-depth Technical Guide to Ethyl 4-cyanobenzoylformate (CAS 302912-31-8) for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development focused on the strategic application of this compound. We will delve into its chemical attributes, plausible synthetic routes, analytical characterization, and its significant potential as a versatile building block in the synthesis of complex molecular architectures.

This compound, with the CAS number 302912-31-8, is a bifunctional organic molecule that incorporates an α-keto ester moiety and a para-substituted cyanophenyl group. This unique combination of reactive centers—the electrophilic dicarbonyl system and the synthetically versatile nitrile—renders it a highly valuable intermediate for the construction of diverse chemical scaffolds, particularly in the realm of pharmaceutical and agrochemical research. Its structure allows for a multitude of chemical transformations, making it an attractive starting point for the synthesis of novel heterocyclic compounds and other elaborate molecular frameworks. The α-keto ester group, in particular, is a precursor to α-hydroxy and α-amino acids and can act as a bioisostere for other functionalities in drug design.[1][2]

Physicochemical and Structural Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis and process development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 302912-31-8 | [3] |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.19 g/mol | [3] |

| Appearance | Liquid | |

| Density | 1.18 g/mL at 25 °C | [3] |

| Boiling Point | 313 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.537 (lit.) | [3] |

| Purity | Typically ≥95% | [1] |

| Linear Formula | NCC₆H₄COCO₂C₂H₅ | [3] |

| SMILES | CCOC(=O)C(=O)c1ccc(cc1)C#N | |

| InChI Key | MGBZXMQPYAYPIQ-UHFFFAOYSA-N | [3] |

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively published, its structure as an aryl α-keto ester suggests several well-established synthetic strategies. The most direct and industrially scalable approach is likely the Friedel-Crafts acylation of benzonitrile.[1]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This method involves the electrophilic aromatic substitution of benzonitrile with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] The para-substitution is generally favored due to the directing effects of the cyano group and steric hindrance.

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Hypothetical Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous aluminum chloride (1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM).

-

Formation of Acylium Ion: The flask is cooled in an ice bath (0-5 °C). Ethyl oxalyl chloride (1.0 eq.) is added dropwise to the stirred suspension. The mixture is stirred for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation: A solution of 4-cyanobenzonitrile (1.2 eq.) in dry DCM is added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.[4]

Alternative Synthetic Routes

An alternative approach involves the oxidation of the corresponding α-hydroxy ester, ethyl 4-cyanomandelate.[6] This oxidation can be achieved using various reagents, such as chromic acid or Dess-Martin periodinane.[7]

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The expected spectroscopic data based on its structure are detailed below.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (approx. δ 7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring. Each doublet would integrate to 2H. - Ethyl Group Protons: A quartet (approx. δ 4.4 ppm, 2H) for the -OCH₂- protons and a triplet (approx. δ 1.4 ppm, 3H) for the -CH₃ protons. |

| ¹³C NMR | - Carbonyl Carbons: Two signals in the downfield region for the ester (approx. δ 163 ppm) and ketone (approx. δ 185 ppm) carbons. - Nitrile Carbon: A signal around δ 117-119 ppm. - Aromatic Carbons: Four signals in the aromatic region (approx. δ 128-135 ppm), with two quaternary carbons. - Ethyl Group Carbons: Signals for the -OCH₂- (approx. δ 62 ppm) and -CH₃ (approx. δ 14 ppm) carbons. |

| IR Spectroscopy (cm⁻¹) | - C≡N Stretch: A sharp, medium intensity band around 2230 cm⁻¹.[8] - C=O Stretches: Two strong absorption bands for the ketone (approx. 1680-1700 cm⁻¹) and the ester (approx. 1730-1750 cm⁻¹).[9] - C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.[10] - Aromatic C=C Stretches: Medium intensity bands around 1600 and 1500 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 203. - Key Fragments: Loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z = 158. Loss of CO (28 Da) from the acylium ion. A prominent peak at m/z = 130 corresponding to the 4-cyanobenzoyl cation.[11] |

Potential Applications in Drug Development

The structural features of this compound make it a highly valuable scaffold for medicinal chemistry and drug discovery programs.[12]

A Versatile Synthetic Hub

The dual reactivity of the α-keto ester and the cyano group allows for a wide range of selective chemical transformations. The dicarbonyl system is susceptible to nucleophilic attack, providing a route to α-hydroxy and α-amino acid derivatives. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocycles.

Caption: Chemical derivatization potential of this compound.

Role as a Bioisostere

The α-keto ester functionality can serve as a bioisostere for other chemical groups in drug molecules. For instance, it can mimic the transition state of certain enzymatic reactions or replace a carboxylic acid to modulate physicochemical properties like acidity and membrane permeability.[13] The α-ketoamide moiety, which can be readily synthesized from the corresponding α-keto ester, is recognized as a privileged motif in medicinal chemistry due to its improved metabolic stability compared to esters and its ability to form key hydrogen bonding interactions with biological targets.[2][12]

Safety and Handling

As a combustible liquid, this compound should be handled with appropriate care in a well-ventilated area, away from ignition sources.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat, is required. For operations that may generate aerosols, a dust mask (type N95 or equivalent) is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is classified under storage class 10 for combustible liquids.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

This technical guide provides a foundational understanding of this compound, highlighting its properties and synthetic utility. Its versatile nature positions it as a key intermediate for innovation in pharmaceutical and chemical research.

References

- An In-Depth Technical Guide to the Friedel-Crafts Acylation of Acenaphthene with Ethoxalyl Chloride. Benchchem.

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

-

Kinetics of oxidation of ethyl mandelate by chromic acid. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. Available at: [Link]

-

The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. Available at: [Link]

-

Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents. PubMed. Available at: [Link]

-

FRAGMENTATION PROCESSES - Structure Determination of Organic Compounds. Pharmacy 180. Available at: [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

-

Infrared Spectroscopy. CDN. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Oxidation of α-hydroxy esters to α-keto esters using the dess-martin periodinane reagent (1987). SciSpace. Available at: [Link]

Sources

- 1. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aurigeneservices.com [aurigeneservices.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Kinetics of oxidation of ethyl mandelate by chromic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Oxidation of α-hydroxy esters to α-keto esters using the dess-martin periodinane reagent (1988) | Joseph P. Burkhart | 56 Citations [scispace.com]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. pharmacy180.com [pharmacy180.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and mechanistic studies of diketo acids and their bioisosteres as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-Cyanobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanobenzoylformate is a niche yet significant organic compound, finding applications as a building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and utilization in research and development. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, complete with detailed experimental protocols for their determination. In the absence of extensive publicly available experimental data for this specific molecule, this guide leverages data from structurally analogous compounds to provide scientifically grounded predictions, ensuring a robust resource for the scientific community.

Introduction

This compound (C₁₁H₉NO₃) is a bifunctional molecule incorporating an ethyl ester, a ketone, and a nitrile group attached to a central benzene ring. This unique combination of functional groups imparts it with a distinct reactivity profile, making it a valuable intermediate in organic synthesis. Its structural rigidity and potential for various chemical transformations have drawn interest in its use as a scaffold for the development of novel therapeutic agents and functional materials.

This guide is structured to provide a detailed examination of the key physical properties of this compound. Where direct experimental data is available, it is presented with citations. In instances where such data is not readily found in the public domain, we employ a comparative analysis with structurally similar compounds, namely Ethyl 4-cyanobenzoate and Ethyl benzoylformate, to predict the expected properties. This approach, rooted in the principles of physical organic chemistry, allows for a comprehensive and practical understanding of the compound's behavior.

Molecular and General Properties

A foundational understanding of a molecule begins with its basic identifiers and structural properties.

Chemical Structure

Figure 2: Workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered. [1] * Press the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample should be 2-3 mm high.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/min. [1] * For an accurate measurement, use a fresh sample and heat rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample, heating block, and thermometer. * Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the slow rate and record the temperature at which the last of the solid melts (the end of the melting range). * The recorded range is the melting point of the substance. A narrow range (0.5-2 °C) is indicative of a pure compound.

-

Physical and Chemical Properties

These properties are fundamental to understanding the compound's behavior in various physical and chemical environments.

Density

Density is a measure of mass per unit volume and is an important parameter for solvent selection and reaction scaling.

| Compound | Density |

| This compound | 1.18 g/mL at 25 °C (lit.) |

| Ethyl benzoylformate | 1.122 g/mL at 25 °C (lit.) |

Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a useful property for identification and purity assessment of liquid samples.

| Compound | Refractive Index (n₂₀/D) |

| This compound | 1.537 (lit.) |

| Ethyl benzoylformate | 1.516 (lit.) |

Solubility

The solubility of a compound in various solvents is critical for its purification, reaction, and formulation. While specific solubility data for this compound is not available, we can predict its solubility based on its structure.

The molecule contains a polar cyano group, a polar ester, and a polar ketone, but also a nonpolar aromatic ring and an ethyl group. This mixed polarity suggests it will be:

-

Soluble in moderately polar to polar aprotic organic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran.

-

Slightly soluble in nonpolar solvents like hexanes and toluene.

-

Sparingly soluble to insoluble in water due to the large hydrophobic aromatic ring.

Predicted Solubility Profile:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble/Insoluble | Large nonpolar aromatic ring dominates. |

| Methanol/Ethanol | Soluble | "Like dissolves like"; polar protic solvents can interact with the polar functional groups. |

| Acetone | Soluble | Polar aprotic solvent. |

| Dichloromethane | Soluble | Moderately polar solvent. |

| Hexane | Sparingly soluble | Nonpolar solvent, limited interaction with polar groups. |

Experimental Protocol: Solubility Determination

This qualitative protocol provides a systematic approach to determining the solubility of an organic compound in various solvents.

Figure 3: Flowchart for qualitative solubility testing.

Step-by-Step Methodology:

-

Preparation: Place approximately 25 mg of the solid compound (or 0.05 mL if liquid) into a small test tube. [2]2. Solvent Addition: Add 0.75 mL of the chosen solvent in small portions. [2]3. Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution. [2]4. Observation: Observe the mixture against a contrasting background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates solubility.

-

Classification:

-

Soluble: The entire solid dissolves.

-

Sparingly Soluble: A noticeable amount of solid dissolves, but some remains.

-

Insoluble: No apparent dissolution of the solid.

-

-

Repeat: Repeat this procedure for a range of solvents with varying polarities (e.g., water, methanol, acetone, dichloromethane, toluene, hexane).

Spectroscopic Properties

Spectroscopic data provides a "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation. In the absence of published spectra for this compound, this section will predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of its functional groups and comparison with analogous compounds.

¹H NMR Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aromatic Protons (4H): The four protons on the benzene ring will appear as two doublets in the aromatic region (δ 7.5-8.5 ppm). The protons ortho to the electron-withdrawing benzoylformate group will be deshielded and appear further downfield than the protons ortho to the cyano group.

-

Ethyl Group (5H):

-

A quartet (CH₂) at approximately δ 4.4 ppm, deshielded by the adjacent ester oxygen.

-

A triplet (CH₃) at approximately δ 1.4 ppm.

-

¹³C NMR Spectroscopy

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbons (2C): Two signals are expected in the downfield region (δ 160-200 ppm). The ketone carbonyl will likely be more deshielded (closer to 190 ppm) than the ester carbonyl (around 165 ppm).

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-140 ppm), with the carbons attached to the cyano and benzoylformate groups being the most deshielded.

-

Nitrile Carbon (1C): A signal around δ 118 ppm is characteristic of a nitrile carbon. * Ethyl Group (2C):

-

A signal for the CH₂ carbon at approximately δ 62 ppm.

-

A signal for the CH₃ carbon at approximately δ 14 ppm.

-

Infrared (IR) Spectroscopy

Predicted Key IR Absorptions:

-

C≡N Stretch: A sharp, medium-intensity band around 2230 cm⁻¹.

-

C=O Stretches: Two distinct, strong absorption bands are expected for the two carbonyl groups. The ketone carbonyl, being conjugated with the aromatic ring, will likely appear at a lower frequency (around 1685 cm⁻¹) than the ester carbonyl (around 1720-1730 cm⁻¹). [3]* C-O Stretch: A strong band in the region of 1200-1300 cm⁻¹ corresponding to the C-O single bond of the ester.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretch: A weak absorption just above 3000 cm⁻¹.

Mass Spectrometry

Predicted Fragmentation Pattern (Electron Ionization):

-

Molecular Ion (M⁺): A peak at m/z = 203, corresponding to the molecular weight of the compound. Due to the aromatic nature of the molecule, this peak is expected to be reasonably intense.

-

Loss of the Ethoxy Group (-OCH₂CH₃): A significant fragment at m/z = 158 (M - 45).

-

Loss of the Ethyl Group (-CH₂CH₃): A fragment at m/z = 174 (M - 29).

-

Formation of the 4-cyanobenzoyl cation: A prominent peak at m/z = 129, resulting from cleavage of the bond between the two carbonyls.

-

Further Fragmentation: Subsequent loss of CO from the fragment ions.

Experimental Protocols for Spectroscopic Analysis

Figure 4: General workflows for spectroscopic sample preparation and analysis.

Step-by-Step Methodologies:

-

NMR Sample Preparation:

-

Weigh 5-20 mg of the compound into a clean, dry vial. [4] 2. Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃). [4] 3. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter. [5] 5. Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

-

-

FTIR Sample Preparation (ATR Method for Liquids):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid sample directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

-

After analysis, clean the crystal thoroughly.

-

-

GC-MS Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a GC vial.

-

The sample is then ready for injection into the GC-MS system.

-

Safety Information

A comprehensive understanding of a compound's hazards is essential for safe handling in a laboratory setting. The following information is derived from the Safety Data Sheet (SDS) for this compound.

-

Hazard Statements: The specific GHS hazard statements for this compound are not detailed in the readily available SDS. However, based on its functional groups, it should be handled with care.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection. [6] * Use in a well-ventilated area.

-

Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible liquid. [6]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While there is a scarcity of experimentally determined data for this specific compound in the public domain, we have successfully utilized data from structurally similar molecules to provide scientifically sound predictions for its melting point, solubility, and spectroscopic characteristics. The inclusion of detailed, standard experimental protocols for the determination of these properties serves as a practical resource for researchers. As this compound continues to find its place in synthetic chemistry, it is anticipated that more experimental data will become available, further refining our understanding of this versatile molecule.

References

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Ethyl benzoylformate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-cyanobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoylformate. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl benzoylformate. Retrieved from [Link]

-

s-o. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

s-o. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopic Analysis of Nitriles. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Profile of Ethyl 4-cyanobenzoylformate: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 4-cyanobenzoylformate (CAS No. 302912-31-8), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public, experimentally-derived raw data, this guide synthesizes foundational spectroscopic principles, interpretive guidance from scientific literature, and comparative data from structurally similar compounds to present a robust analytical profile. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary insights for the structural elucidation and quality control of this and related molecules.

Introduction to this compound

This compound, with the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol , is an aromatic ketoester containing a nitrile group.[1][2] This unique combination of functional groups (an ethyl ester, a ketone, and a nitrile conjugated to a benzene ring) results in a distinct spectroscopic signature. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity and purity in any research or development setting.

The structural framework of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.0 | Doublet | 2H | Aromatic (ortho to C=O) |

| ~7.9 - 7.7 | Doublet | 2H | Aromatic (ortho to CN) |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

The aromatic region is anticipated to display a characteristic pattern for a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing benzoylformate group are expected to be deshielded and appear at a lower field compared to the protons ortho to the cyano group. The ethyl group will present as a quartet for the methylene (-CH₂-) protons, due to coupling with the three methyl (-CH₃) protons, and a triplet for the methyl protons, resulting from coupling with the two methylene protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Data Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer using a proton-decoupled pulse sequence.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (Ketone) |

| ~164 | C=O (Ester) |

| ~138 | Aromatic (C-COCO₂Et) |

| ~133 | Aromatic (CH) |

| ~130 | Aromatic (CH) |

| ~118 | Aromatic (C-CN) |

| ~117 | -C≡N |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation:

The spectrum is expected to show two signals in the downfield region corresponding to the two carbonyl carbons of the ketone and ester functionalities. The aromatic region will display four signals: two for the quaternary carbons attached to the substituents and two for the protonated aromatic carbons. The nitrile carbon will appear in the typical range for this functional group. The two carbons of the ethyl group will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As this compound is expected to be a liquid or a low-melting solid, the spectrum can be acquired as a thin film between two KBr or NaCl plates, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~2230 | Strong | C≡N Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1690 | Strong | C=O Stretch (Ketone) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Interpretation:

The IR spectrum will be dominated by strong absorption bands for the three functional groups. The nitrile (C≡N) stretch is expected around 2230 cm⁻¹. A key feature will be the presence of two distinct carbonyl (C=O) stretching bands: one for the ester at a higher wavenumber (~1735 cm⁻¹) and one for the conjugated ketone at a slightly lower wavenumber (~1690 cm⁻¹). The presence of aromatic and aliphatic C-H stretches, as well as the aromatic C=C stretching vibrations, will further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Fragmentation:

| m/z | Proposed Fragment |

| 203 | [M]⁺ (Molecular Ion) |

| 175 | [M - C₂H₄]⁺ |

| 158 | [M - OCH₂CH₃]⁺ |

| 130 | [M - CO₂C₂H₅]⁺ (Base Peak) |

| 102 | [C₇H₄N]⁺ |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 203, consistent with the molecular formula C₁₁H₉NO₃. A prominent fragmentation pathway is the α-cleavage leading to the loss of the ethoxycarbonyl radical (-•CO₂C₂H₅), resulting in the base peak at m/z 130 (4-cyanobenzoyl cation). A subsequent loss of a carbon monoxide molecule (CO) from this fragment would yield a peak at m/z 102 (4-cyanophenyl cation).

Caption: Proposed key fragmentation pathway for this compound in EI-MS.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis and structural verification of a synthesized compound like this compound.

Caption: General workflow for the synthesis, spectroscopic analysis, and structural elucidation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. This guide, by outlining the expected spectral features and providing standardized protocols, serves as a valuable resource for scientists engaged in the synthesis and application of this compound. The causality behind the spectral patterns is rooted in the interplay of the molecule's functional groups, and a thorough understanding of these principles is essential for reliable structural determination.

References

-

Amerigo Scientific. This compound (95%). [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 4-cyanobenzoylformate in Organic Solvents

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of Ethyl 4-cyanobenzoylformate, a compound of interest in synthetic and medicinal chemistry. In the absence of extensive published solubility data, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of organic solvents. This guide is intended to be a practical resource for researchers, enabling them to make informed decisions in process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like this compound (Figure 1), understanding its solubility profile is paramount for several reasons:

-

Reaction and Process Chemistry: The choice of solvent for a chemical synthesis is often dictated by the solubility of the reactants, intermediates, and the final product. A solvent in which the reactants are sufficiently soluble allows for optimal reaction kinetics, while selective precipitation of the product can simplify purification.

-

Purification and Crystallization: Recrystallization, a powerful technique for purifying solid compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Drug Delivery and Formulation: For a compound to be considered as a potential therapeutic agent, its solubility in physiological media and various pharmaceutical excipients is a key determinant of its absorption and bioavailability. Poor solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies.

-

Analytical Chemistry: Accurate quantification and characterization of a compound by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require it to be fully dissolved in a suitable solvent.

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol CAS Number: 302912-31-8[1]

Physicochemical Properties and Predicted Solubility Profile

Table 1: Known Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 313 °C (lit.) | [1] |

| Density | 1.18 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.537 (lit.) | [1] |

The structure of this compound incorporates several functional groups that influence its polarity and, by extension, its solubility:

-

Aromatic Ring: The benzene ring is nonpolar and contributes to lipophilicity.

-

Nitrile Group (-C≡N): This is a strongly polar group due to the electronegativity of the nitrogen atom.[2][3]

-

Ester Group (-COOEt): This group is also polar.[4]

-

α-Keto Group (-C=O): The ketone adjacent to the ester is another polar functionality.

The presence of multiple polar functional groups suggests that this compound will exhibit good solubility in a range of polar organic solvents. The principle of "like dissolves like" is a useful heuristic in this context.[5] We can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and dimethylformamide (DMF), as well as in polar protic solvents like lower-chain alcohols (methanol, ethanol, isopropanol). A related compound, ethyl pyruvate, is noted to be soluble in organic solvents and miscible with ethanol and ether.[6]

-

Moderate to Low Solubility: Expected in nonpolar solvents like hexane, cyclohexane, and toluene. The nonpolar aromatic ring may provide some affinity for these solvents, but the highly polar functional groups will likely limit extensive dissolution.

-

Water Solubility: Likely to be low. While the polar groups can engage in hydrogen bonding with water, the overall molecule possesses significant nonpolar character from the aromatic ring and the ethyl group of the ester. Generally, nitriles with higher molar mass show decreased water solubility.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, the empirical determination of solubility is essential. The following protocol describes the equilibrium solubility method, a robust and widely accepted technique.

Materials and Equipment

-

This compound (high purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, THF, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or small glass test tubes with screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of this compound (e.g., 20-50 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To further separate the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine, suspended particles.

-

Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a mobile phase of acetonitrile and water is often a good starting point for a compound of this nature.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several interconnected factors. Understanding these factors is crucial for controlling and manipulating its solubility in practical applications.

Caption: Key factors influencing the solubility of this compound.

-

Solvent Polarity: As previously discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility. Polar solvents will more effectively solvate the polar ester, ketone, and nitrile groups of this compound, leading to higher solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This endothermic dissolution process is the principle behind recrystallization. By dissolving the compound in a suitable solvent at an elevated temperature and then cooling, the solubility decreases, leading to the formation of purified crystals.

-

Crystalline Form (Polymorphism): Solid compounds can exist in different crystalline forms, known as polymorphs, which have different lattice energies. A more stable crystalline form will have a lower solubility than a less stable or amorphous form. It is important to characterize the solid form of this compound being used in solubility studies.

Conclusion and Future Work

This technical guide has provided a foundational understanding of the solubility of this compound. While a definitive, quantitative solubility profile requires empirical determination, the structural analysis presented here offers a strong predictive framework for solvent selection. The detailed experimental protocol provides a clear and robust methodology for researchers to generate the necessary data in their own laboratories.

Future work should focus on the systematic execution of this protocol to generate a comprehensive solubility database for this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures. Such data would be invaluable for optimizing synthetic routes, developing robust purification methods, and enabling rational formulation design.

References

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Physics & Maths Tutor. (n.d.). Detailed Notes - Topic 3.09. Carboxylic Acids and Esters - AQA Chemistry A-level. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl pyruvate. Retrieved from [Link]

- Stephen, H., & Stephen, T. (1963). Solubilities of Inorganic and Organic Compounds. (Vol. 1, Part 1). Pergamon Press.

- Yalkowsky, S. H., & He, Y. (2003).

-

LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

American Chemical Society. (1985). Mutual Solubility of Water and Nitriles. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. 4-シアノベンゾイルギ酸エチル 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Ethyl pyruvate | 617-35-6 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

The Strategic Role of Ethyl 4-cyanobenzoylformate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of α-Ketoesters in Medicinal Chemistry

In the landscape of contemporary drug discovery, the relentless pursuit of novel molecular architectures with therapeutic potential is paramount. Among the myriad of chemical synthons available to medicinal chemists, α-ketoesters stand out as exceptionally versatile building blocks. Their unique electronic properties, characterized by two adjacent electrophilic centers, render them highly reactive and amenable to a diverse array of chemical transformations. This reactivity profile makes them ideal candidates for the construction of complex heterocyclic scaffolds, which form the core of many marketed drugs and clinical candidates.

This technical guide focuses on a particularly valuable member of this class: Ethyl 4-cyanobenzoylformate (CAS No. 302912-31-8). The presence of a nitrile group on the phenyl ring, in addition to the α-ketoester moiety, provides an additional handle for synthetic diversification and offers unique opportunities for molecular interactions with biological targets. This guide will provide a comprehensive overview of commercially available suppliers, a detailed, field-proven synthetic protocol, and a key application in the generation of a medicinally relevant compound library via a multicomponent reaction.

Commercially Available Suppliers of this compound

For researchers and drug development professionals, reliable access to high-quality starting materials is the foundation of any successful project. This compound is available from several reputable chemical suppliers. The following table provides a summary of key suppliers to facilitate procurement.

| Supplier | Product Number/Reference | Purity | Available Quantities |

| Sigma-Aldrich | 514691 | 95% | 1 g |

| Manchester Organics | W18611 | >95% | Inquire for pack sizes |

| Matrix Scientific | Not explicitly listed, but they supply the isomeric Ethyl 3-cyanobenzoylformate, suggesting potential for custom synthesis. | - | - |

| CymitQuimica | 10-F200950 | 95.0% | 250 mg, 1 g, 5 g, 25 g |

| Amerigo Scientific | - | 95% | Inquire for details |

Synthesis of this compound: A Step-by-Step Protocol

While this compound is commercially available, in-house synthesis can be a cost-effective alternative, particularly for large-scale applications. The following protocol outlines a reliable, two-step procedure starting from the readily available 4-cyanobenzoic acid. This protocol is based on well-established synthetic transformations for analogous compounds.

Step 1: Synthesis of 4-Cyanobenzoyl Chloride

The first step involves the conversion of 4-cyanobenzoic acid to its corresponding acid chloride. This is a standard transformation that activates the carboxylic acid for subsequent reactions.

Reaction Scheme:

Caption: Synthesis of 4-Cyanobenzoyl Chloride from 4-Cyanobenzoic Acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanobenzoic acid (1 equivalent).

-

Under a nitrogen atmosphere, add thionyl chloride (1.2 equivalents) in a dropwise manner.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops).

-

Heat the reaction mixture to reflux and maintain for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully remove the excess thionyl chloride by distillation.

-

The resulting crude 4-cyanobenzoyl chloride can be purified by distillation or used directly in the next step. A typical reported yield for this reaction is 98%[1].

Step 2: Synthesis of this compound

This step involves the reaction of the newly synthesized 4-cyanobenzoyl chloride with an appropriate reagent to introduce the ethyl glyoxylate moiety. A plausible and efficient method involves a reaction with diethyl oxalate.

Reaction Scheme:

Caption: Plausible synthesis of this compound.

Experimental Protocol (Proposed):

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

To this suspension, add diethyl oxalate (1.1 equivalents) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Dissolve 4-cyanobenzoyl chloride (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Application in Drug Discovery: Synthesis of a Dihydropyrimidine Library via the Biginelli Reaction

The true value of this compound lies in its ability to participate in multicomponent reactions (MCRs), which are powerful tools for generating diverse libraries of complex molecules in a single step. The Biginelli reaction, a classic MCR, is an excellent example of how this α-ketoester can be employed to synthesize dihydropyrimidines, a privileged scaffold in medicinal chemistry with a wide range of biological activities.

Causality of Use: The electrophilic nature of both the keto and ester carbonyl groups in this compound makes it an ideal substrate for the Biginelli reaction. The electron-withdrawing cyano group further enhances the reactivity of the keto-carbonyl, facilitating the initial condensation step. This predictable reactivity allows for the reliable construction of the dihydropyrimidine core.

Reaction Scheme:

References

Ethyl 4-cyanobenzoylformate safety and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethyl 4-cyanobenzoylformate

Introduction: Understanding this compound

This compound (CAS No: 302912-31-8) is a specialized organic compound characterized by the presence of a nitrile, an ester, and a keto functional group. Its unique structure makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical intermediates and other complex molecules. Given its reactive nature and specific chemical properties, a thorough understanding of its safety and handling protocols is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and emergency responses required when working with this compound. The information herein is synthesized from established safety data for the compound and its structural analogs, aiming to foster a culture of safety and precision in the laboratory.

Hazard Identification and GHS Classification

While a specific, comprehensive GHS classification for this compound is not universally established, an analysis of its functional groups and data from the closely related compound, Ethyl 4-cyanobenzoate, allows for a robust hazard assessment.[1][2] The primary hazards are associated with acute toxicity, and skin and eye irritation.

GHS Hazard Categories (Inferred from Ethyl 4-cyanobenzoate):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[2]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[2]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

-

Specific target organ toxicity (single exposure) (Category 3), Respiratory system. [1]

Signal Word: Warning [2]

The presence of the nitrile group (C≡N) warrants particular caution, as related compounds can release hydrogen cyanide gas under certain conditions, such as exposure to strong acids or combustion.[3]

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a multi-layered approach involving engineering controls and appropriate PPE is essential.

Engineering Controls

-

Ventilation: All handling of this compound, especially when manipulating the solid or creating solutions, must be conducted in a well-functioning chemical fume hood to minimize inhalation exposure.[4]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the chemical is handled.[5][6]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

-

Skin Protection:

-

Respiratory Protection: For situations where dusts or aerosols may be generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., particulates filter conforming to EN 143) is necessary.[4][7]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is fundamental to ensuring laboratory safety.

Handling

-

Avoid all personal contact. Do not get in eyes, on skin, or on clothing.[7][8]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Avoid the formation of dust and aerosols.[4]

-

Ensure all containers are properly labeled.[8]

-

When not in use, keep containers tightly closed.[5]

Storage

-

Keep containers tightly closed to prevent contamination and potential reactions.[8]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases, as these can initiate hazardous reactions.[3][9] The compound is classified as a combustible liquid.

Emergency Procedures: A Proactive Approach

A clear and well-rehearsed emergency plan is crucial. All personnel must be familiar with these procedures before beginning work with the compound.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

-

Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7][9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[3][11]

-

Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][8]

Accidental Release Measures (Spill Cleanup)

A minor chemical spill can be managed by trained laboratory personnel, while a major spill requires an emergency response team.

-

Alert Personnel: Notify others in the immediate area of the spill.[12]

-

Isolate the Area: Prevent others from entering the spill zone.[12]

-

Don PPE: Put on appropriate personal protective equipment, including gloves, goggles, and a lab coat.[13][14]

-

Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial absorbent.[13][15]

-

Collect the Material: Carefully sweep or scoop up the absorbed material from the outside in, and place it into a suitable, labeled, and closed container for disposal.[5][13]

-

Decontaminate: Wash the spill area with soap and water.[13]

-

Dispose of Waste: Dispose of the container and any contaminated cleaning materials as hazardous waste according to institutional and local regulations.[7][15]

Caption: Decision workflow for responding to a chemical spill.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₉NO₃ | |

| Molecular Weight | 203.19 g/mol | |

| Appearance | Solid (inferred from related compounds) | [4] |

| Boiling Point | 313 °C (lit.) | |

| Density | 1.18 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.537 (lit.) | |

| CAS Number | 302912-31-8 |

Disposal Considerations

Waste from residues and unused products should be treated as hazardous. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[7] Contact a licensed professional waste disposal service to dispose of this material. Contaminated packaging should be treated as the product itself.[8]

References

-

This compound 95 302912-31-8 . Sigma-Aldrich.

-

SAFETY DATA SHEET . Fisher Scientific.

-

Material Safety Data Sheet . West Liberty University.

-

SAFETY DATA SHEET . Fisher Scientific.

-

SDS – SECTION 4 . Society for Chemical Hazard Communication.

-

This compound 95 302912-31-8 . Sigma-Aldrich.

-

SAFETY DATA SHEET . Sigma-Aldrich.

-

Safety Data Sheet . CDN Isotopes.

-

SAFETY DATA SHEET . Fisher Scientific.

-

First Aid Procedures for Chemical Hazards . NIOSH - CDC.

-

SAFETY DATA SHEET . Fisher Scientific.

-

5.4.1.1 Incidental Spill Cleanup Procedures . Cornell EHS.

-

Spill Management Procedure . Texas A&M University-Texarkana.

-

Chemical Spill Procedures . University of Toronto EHS.

-

CHEMICAL SPILL CLEAN-UP . University of Manitoba.

-

SAFETY DATA SHEET . Fisher Scientific.

-

Ethyl 4-cyanobenzoate | C10H9NO2 . PubChem - NIH.

-

Laboratory Chemical Spill Cleanup and Response Guide . CUNY.

-

SAFETY DATA SHEET . Fisher Scientific.

-

This compound . Manchester Organics.

-

Personal Protective Equipment . US EPA.

-

ETHYL 2-CYANOBENZOYLFORMATE SDS . ECHEMI.

-

Ethyl 4-formylbenzoate . PubChem - NIH.

-

This compound 95 302912-31-8 . Sigma-Aldrich.

-

This compound 95 302912-31-8 . Sigma-Aldrich.

-

Safety Data Sheet: Ethyl 4-hydroxybenzoate . Chemos GmbH&Co.KG.

-

2,4-D Ethyl Ester Poisoning: A Case Report . PubMed Central - NIH.

-

Ethylparaben . PubChem - NIH.

Sources

- 1. fishersci.com [fishersci.com]

- 2. Ethyl 4-cyanobenzoate | C10H9NO2 | CID 81589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. westliberty.edu [westliberty.edu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. echemi.com [echemi.com]

- 12. tamut.edu [tamut.edu]

- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

Thermogravimetric analysis of Ethyl 4-cyanobenzoylformate

An In-Depth Technical Guide to the Thermogravimetric Analysis of Ethyl 4-cyanobenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the thermogravimetric analysis (TGA) of this compound. It is designed for professionals in research, development, and quality control who require a deep understanding of the thermal stability and decomposition kinetics of this compound. This document moves beyond a standard protocol, offering insights into the rationale behind experimental parameters and the interpretation of thermal data, grounded in established scientific principles.

Introduction: The Significance of Thermal Analysis for this compound

This compound (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol ) is a bifunctional molecule incorporating an ester and a nitrile group, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its thermal stability is a critical parameter, influencing everything from storage conditions and shelf-life to its behavior in chemical reactions at elevated temperatures.

Thermogravimetric analysis is an essential technique for elucidating the thermal properties of such compounds. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA can determine the onset of decomposition, the temperature ranges of discrete decomposition steps, and the composition of the resulting residue. When coupled with differential thermal analysis (DTA) or differential scanning calorimetry (DSC), which measure heat flow, a more complete picture of the energetic changes associated with decomposition can be obtained.[2] This information is vital for ensuring the safety, efficacy, and quality of products derived from this compound.

Physicochemical Properties of this compound

A foundational understanding of the physical properties of this compound is crucial for designing a robust TGA experiment.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | [1] |

| Boiling Point | 313 °C (lit.) | |

| Density | 1.18 g/mL at 25 °C (lit.) | [1] |

The high boiling point suggests that the compound is relatively stable at ambient temperatures, and significant mass loss due to evaporation is not expected at the initial stages of a TGA experiment.

Experimental Protocol: A Self-Validating Thermogravimetric Analysis

The following protocol is designed to provide a comprehensive and reliable thermal analysis of this compound. The parameters have been selected based on established methodologies for the analysis of aromatic esters and similar organic compounds.[3]

Instrumentation and Consumables

-

Thermogravimetric Analyzer: A calibrated TGA instrument, preferably with simultaneous DTA/DSC capabilities.

-

Crucibles: Alumina or platinum crucibles are recommended for their inertness at high temperatures.

-

Atmosphere: High-purity nitrogen (99.999%) for pyrolysis studies and dry air or oxygen for oxidative decomposition studies.

-

Sample: this compound, 95% purity or higher.[1]

Step-by-Step Experimental Procedure

-

Instrument Preparation:

-

Ensure the TGA instrument is clean and has been recently calibrated for mass and temperature.

-

Perform a blank run with an empty crucible to establish a stable baseline.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a tared crucible. A smaller sample size minimizes thermal gradients within the sample.

-

-

TGA Analysis Program:

-

Equilibration: Equilibrate the sample at 30 °C for 10 minutes to ensure thermal stability before the analysis begins.

-

Heating Program: Heat the sample from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This heating rate is a common starting point for kinetic studies of organic molecules.[3]

-

Atmosphere: Maintain a constant flow of nitrogen gas at 50 mL/min throughout the experiment to ensure an inert atmosphere and facilitate the removal of volatile decomposition products.

-

-

Data Acquisition:

-

Record the sample mass (TGA curve) and the differential thermal signal (DTA/DSC curve) as a function of temperature.

-

Rationale for Experimental Choices

-

Inert Atmosphere (Nitrogen): The use of a nitrogen atmosphere allows for the study of the intrinsic thermal stability of the molecule (pyrolysis) without the influence of oxidative processes.

-

Heating Rate (10 °C/min): This rate provides a good balance between resolution of thermal events and experimental time. Faster rates can shift decomposition temperatures to higher values, while slower rates can broaden the decomposition peaks.

-

Temperature Range (30-600 °C): This range is selected to be well above the boiling point of the compound and to ensure complete decomposition, as is common for aromatic esters.[3]

Anticipated Results and Interpretation

While no specific TGA data for this compound is publicly available, we can predict the expected thermal behavior based on its structure and the known decomposition patterns of related compounds like benzoylformic acid and other aromatic esters.[4][5]

Expected TGA/DTG and DTA/DSC Curves

The TGA curve is expected to show a multi-step decomposition process. The first derivative of the TGA curve, the DTG (Derivative Thermogravimetry) curve, will show peaks corresponding to the maximum rate of mass loss for each step. The DTA/DSC curve will indicate whether these decomposition steps are endothermic or exothermic.

-

Step 1: Initial Decomposition (Ester Cleavage): The initial mass loss is likely to involve the cleavage of the ethyl ester group. This could occur through several mechanisms, including decarboxylation or decarbonylation.[4] This step is expected to be endothermic.

-

Step 2: Decomposition of the Aromatic Core: Following the initial fragmentation, the remaining cyanobenzoyl moiety will undergo further decomposition at higher temperatures. This process is often complex and may involve the breaking of the aromatic ring.

Proposed Decomposition Pathways

Based on the thermal decomposition of benzoylformic acid, two primary initial decomposition pathways can be hypothesized for this compound[4]:

-

Decarboxylation: The loss of a molecule of carbon dioxide (CO₂) to form 4-cyanobenzaldehyde and ethene.

-

Decarbonylation: The loss of a molecule of carbon monoxide (CO) to form ethyl 4-cyanobenzoate.

The subsequent decomposition of these intermediates would lead to the further mass loss observed in the TGA curve.

Visualization of Experimental Workflow and Decomposition

To further clarify the experimental process and potential chemical transformations, the following diagrams are provided.

Caption: Workflow for the thermogravimetric analysis of this compound.

Caption: Proposed initial thermal decomposition pathways for this compound.

Conclusion

This technical guide provides a robust framework for conducting and interpreting the thermogravimetric analysis of this compound. By following the detailed protocol and considering the proposed decomposition pathways, researchers and drug development professionals can gain valuable insights into the thermal stability of this important chemical intermediate. The combination of a well-designed experiment and a thorough understanding of the underlying chemical principles is paramount for ensuring the quality and safety of materials used in the pharmaceutical and chemical industries.

References

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available from: [Link]

-

Understanding the mechanism of thermal decomposition of benzoylformic acid. ScienceDirect. Available from: [Link]

-

Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. Available from: [Link]

-

How Does DSC Complement Thermogravimetric Analysis (TGA)? - Chemistry For Everyone. YouTube. Available from: [Link]

Sources

A Technical Guide to the Crystal Structure Determination of Ethyl 4-cyanobenzoylformate

This guide provides a comprehensive overview of the methodologies and considerations involved in determining the single-crystal X-ray structure of Ethyl 4-cyanobenzoylformate. Tailored for researchers, scientists, and professionals in drug development, this document outlines a systematic approach, from material synthesis and crystallization to advanced structural analysis. While a definitive crystal structure for this compound is not publicly available in crystallographic databases at the time of this writing, this guide serves as a robust framework for its determination, grounded in established principles of small-molecule crystallography.

Introduction to this compound and the Rationale for Structural Elucidation

This compound (C₁₁H₉NO₃, Molar Mass: 203.19 g/mol ) is a small organic molecule featuring a benzoylformate moiety functionalized with a nitrile group.[1][2] The presence of the keto-ester and cyano groups provides multiple sites for intermolecular interactions, suggesting the potential for interesting crystal packing and supramolecular assemblies. Understanding the three-dimensional atomic arrangement of this compound is crucial for several reasons:

-

Structure-Property Relationships: The solid-state arrangement of molecules dictates macroscopic properties such as solubility, melting point, and stability, which are critical parameters in pharmaceutical and materials science.

-

Rational Drug Design: For drug development professionals, a precise molecular structure can inform the design of derivatives with improved binding affinity to biological targets.

-

Crystal Engineering: Knowledge of the intermolecular interactions can guide the design of co-crystals and polymorphs with tailored physical properties.

This guide will walk through the theoretical and practical steps to achieve a high-resolution crystal structure of this compound.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The primary and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal.[3][4] The crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular internal structure, and be free from significant defects like twinning or cracks.[4]

Proposed Synthesis of this compound

While several suppliers list this compound, a common synthetic route would involve the esterification of 4-cyanobenzoylformic acid or a related derivative. A plausible laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 4-cyanobenzoyl chloride (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 equivalents) and cool the mixture to 0 °C.

-

Addition of Ethanol: Slowly add anhydrous ethanol (1.5 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Crystallization Strategies

Growing diffraction-quality crystals is often a matter of patient experimentation with various techniques.

Experimental Protocol: Crystallization of this compound

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, dichloromethane).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a loosely capped vial. Allow the solvent to evaporate slowly over several days at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-